4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
Description
The compound 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide (hereafter referred to as the "target compound") features a piperazine core substituted with a 4-chlorophenyl group at the 4-position. The carboxamide moiety is linked to a 2-oxoethyl chain bearing a 3,5-dimethoxyphenylamino group. This structure combines aromatic, hydrogen-bonding (methoxy groups), and hydrophobic (chlorophenyl) elements, which may influence its pharmacokinetic and pharmacodynamic properties.
Key structural attributes:
- 4-Chlorophenyl group: Enhances lipophilicity and may participate in halogen bonding.
Properties
Molecular Formula |
C21H25ClN4O4 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-(3,5-dimethoxyanilino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25ClN4O4/c1-29-18-11-16(12-19(13-18)30-2)24-20(27)14-23-21(28)26-9-7-25(8-10-26)17-5-3-15(22)4-6-17/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,28)(H,24,27) |
InChI Key |
SDMPYQOAYSMEPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Core Piperazine Synthesis
The synthesis begins with the preparation of the 4-(4-chlorophenyl)piperazine intermediate. A modified Ullmann coupling reaction is employed, using 1,2-dichloroethane and 4-chloroaniline in the presence of copper(I) iodide and potassium carbonate. This method achieves a 78% yield under reflux conditions in dimethylformamide (DMF) at 120°C for 12 hours.
Carboxamide Formation
The piperazine intermediate is reacted with 2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl chloride using a carbodiimide-mediated coupling strategy. Key steps include:
Table 1: Reaction Optimization for Amide Coupling
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 0–25 | 82 | 98.5 |
| DCC/DMAP | THF | 25 | 75 | 97.2 |
| HATU/DIEA | DMF | -10 | 88 | 99.1 |
Data adapted from patents and synthetic protocols.
Multi-Step Convergent Synthesis
Fragment Assembly
This approach involves parallel synthesis of two fragments:
-
4-(4-Chlorophenyl)piperazine-1-carbonyl chloride : Generated via phosgene treatment of the piperazine intermediate in toluene at 40°C.
-
2-[(3,5-Dimethoxyphenyl)amino]acetamide : Synthesized by reacting 3,5-dimethoxyaniline with bromoacetyl bromide in the presence of triethylamine, followed by ammonolysis.
Final Coupling
The fragments are combined in a one-pot reaction using N-methylmorpholine (NMM) as a base, achieving a 91% yield after purification via recrystallization from ethanol.
Key Advantages:
Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization
A Wang resin is functionalized with 4-(4-chlorophenyl)piperazine using a Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in THF.
Sequential Deprotection and Coupling
Table 2: Solid-Phase Synthesis Efficiency
| Resin Type | Loading (mmol/g) | Cycle Efficiency (%) | Final Purity (%) |
|---|---|---|---|
| Wang | 0.8 | 94 | 97.3 |
| Rink Amide | 1.2 | 88 | 95.6 |
| Tentagel | 0.6 | 82 | 93.1 |
Data derived from combinatorial chemistry studies.
Catalytic Methods and Green Chemistry
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times from 12 hours to 20 minutes, with a 95% yield achieved using ethanol as a solvent.
Biocatalytic Approaches
Lipase B from Candida antarctica catalyzes the amide bond formation in water, yielding 87% product with minimal waste.
Analytical Validation and Quality Control
Purity Assessment
Impurity Profiling
Major impurities include:
-
Des-chloro derivative (0.3%): Formed via dehalogenation during high-temperature reactions.
-
N-Oxide byproduct (0.7%): Mitigated by inert atmosphere protocols.
Comparative Analysis of Methods
Table 3: Industrial Viability of Synthetic Routes
| Method | Cost (USD/kg) | Environmental Impact (E-factor) | Scalability |
|---|---|---|---|
| Nucleophilic Coupling | 12,000 | 18.7 | High |
| Convergent Synthesis | 9,500 | 12.4 | Very High |
| Solid-Phase | 23,000 | 8.2 | Moderate |
| Microwave | 10,500 | 6.5 | High |
Data synthesized from patent economics and green chemistry metrics .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the piperazine ring and the aromatic substituents suggests it could interact with biological targets such as receptors or enzymes.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The compound’s structure is reminiscent of known pharmacologically active molecules, suggesting it could be optimized for activity against specific diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized derivatives.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as G-protein coupled receptors or ion channels, modulating their activity. The presence of the amide and aromatic groups suggests it could form hydrogen bonds and π-π interactions with its targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperazine-Carboxamide Derivatives with Aromatic Substituents
Quinazolinone-Modified Analogues ()
Compounds A4–A6 (e.g., N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6)) share the piperazine-carboxamide core but replace the 3,5-dimethoxyphenyl group with a quinazolinone heterocycle.
- Key Differences: The quinazolinone moiety in A6 introduces a planar, conjugated system, which may enhance π-π stacking with aromatic residues in biological targets. The target compound’s 3,5-dimethoxy groups likely improve aqueous solubility compared to A6’s hydrophobic quinazolinone.
- Activity Implications: Quinazolinone derivatives (A1–A6) were synthesized for anticancer applications, with substituents influencing potency .
Benzo[b][1,4]Oxazin-3(4H)-One Analogues ()
Compounds 17a–i incorporate a bicyclic benzooxazinone scaffold linked to the piperazine-carboxamide.
Substituted Phenylpiperazine Derivatives
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide ()
This simpler analogue lacks the 3,5-dimethoxyphenylaminoethyl chain.
- Key Differences :
- Activity Implications : Simpler analogues are often intermediates; the target’s extended structure may enhance receptor selectivity.
Tetrahydronaphthalene Amide Derivatives ()
Compound 43 ((S)-4-(4-fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide) features a fluorophenyl-piperazine and a tetrahydronaphthalene group.
- Key Differences: The fluorophenyl group offers electronegativity distinct from the target’s chlorophenyl.
Substituent Effects on Activity
Methoxy vs. Halogen Substituents ()
- 3,5-Dimethoxyphenyl (target): Electron-donating methoxy groups enhance solubility and may facilitate hydrogen bonding with polar residues (e.g., serine, tyrosine).
- 4-Chlorophenyl/4-Fluorophenyl (A6, compound 43): Halogens improve lipophilicity and may engage in halogen bonding with carbonyl or π systems .
Linker Flexibility ()
- The target’s 2-oxoethyl linker provides conformational flexibility, enabling optimal positioning of the 3,5-dimethoxyphenyl group.
- In contrast, rigid linkers (e.g., quinazolinone in A6) restrict motion but may improve binding entropy .
Comparative Data Table
Biological Activity
The compound 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.83 g/mol. The structure includes a piperazine core substituted with a chlorophenyl group and a dimethoxyphenyl moiety, which are significant for its biological interactions.
Anticancer Activity
Research indicates that derivatives of piperazine have shown promising anticancer properties . For instance, studies have demonstrated that compounds similar to 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide exhibit cytotoxic effects against various cancer cell lines.
- Case Study : A study involving the evaluation of similar piperazine compounds reported IC50 values (the concentration required to inhibit cell growth by 50%) significantly lower than standard chemotherapeutic agents like doxorubicin, indicating strong anticancer potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary data suggest that it possesses activity against several bacterial strains.
- Research Findings : In vitro assays revealed that the compound demonstrated notable antibacterial effects, particularly against Gram-positive bacteria, which could be attributed to the presence of the chlorophenyl group enhancing membrane permeability .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can act as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is crucial in neuropharmacology.
- Mechanism : The binding affinity of the compound to AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical in optimizing the efficacy of this compound. The presence of specific functional groups significantly influences its biological activity.
| Functional Group | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances cytotoxicity |
| Dimethoxyphenyl | Increases enzyme inhibition |
| Piperazine Core | Essential for receptor binding |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Coupling of 4-(4-chlorophenyl)piperazine with a carboxamide precursor via nucleophilic acyl substitution.
- Step 2 : Introduction of the 3,5-dimethoxyphenyl moiety through a reductive amination or amide bond formation .
- Critical Parameters :
- Solvents : Dichloromethane or tetrahydrofuran (THF) are preferred for solubility and stability of intermediates .
- Catalysts : Triethylamine or DCC (dicyclohexylcarbodiimide) enhance reaction efficiency .
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is used to achieve >95% purity .
Q. How is the structural identity of this compound verified, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the piperazine ring (δ 2.8–3.5 ppm for N–CH), 3,5-dimethoxyphenyl (δ 3.8 ppm for OCH), and carboxamide (δ 7.5–8.2 ppm for NH) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 457.16 for CHClNO) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N–H stretch) confirm amide bonds .
Q. What are the key physicochemical properties relevant to its biological activity?
- Methodological Answer :
- Lipophilicity : LogP values (calculated ~3.2) suggest moderate blood-brain barrier permeability, critical for CNS-targeted studies .
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or cyclodextrin-based formulations for in vitro assays .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, indicating suitability for standard storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
- Methodological Answer : Contradictions (e.g., serotonin vs. dopamine receptor affinities) may arise from:
- Assay Variability : Use standardized radioligand binding assays (e.g., H-spiperone for dopamine D receptors) with consistent membrane preparation protocols .
- Structural Isomerism : Verify the absence of regioisomers (e.g., 2,4- vs. 3,5-dimethoxyphenyl) via HPLC-MS .
- Computational Validation : Molecular docking (using AutoDock Vina) can predict binding poses to reconcile experimental IC discrepancies .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo neuropharmacology studies?
- Methodological Answer :
- Prodrug Design : Esterification of the carboxamide group improves oral bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., demethylation of methoxy groups) and guide structural modifications .
- Plasma Protein Binding : Equilibrium dialysis (using C-labeled compound) quantifies free fraction to adjust dosing regimens .
Q. How can researchers address low reproducibility in synthetic yields across labs?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR or ReactIR to track intermediate formation and optimize reaction halting points .
- Quality Control of Reagents : Ensure anhydrous conditions for piperazine derivatives (Karl Fischer titration for solvent HO content <50 ppm) .
- Scale-Up Protocols : Transition from batch to flow chemistry for better heat/mass transfer, reducing side-product formation .
Q. What computational methods are effective for predicting off-target interactions?
- Methodological Answer :
- Pharmacophore Modeling : Map electron-rich regions (methoxy, carboxamide) to predict off-target binding to adrenergic or histamine receptors .
- Machine Learning : Train models on ChEMBL data to predict toxicity (e.g., hERG inhibition) and prioritize derivatives with safer profiles .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data in cancer cell lines?
- Methodological Answer :
- Cell Line Variability : Test across panels (e.g., NCI-60) to distinguish tissue-specific effects; validate via siRNA knockdown of suspected targets (e.g., PI3K/AKT) .
- Assay Interference : Confirm results via orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
